3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol is a compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenol derivative under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, particularly targeting the piperazine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets such as adrenergic receptors. It acts as an antagonist at these receptors, blocking the action of endogenous neurotransmitters like norepinephrine and epinephrine . This interaction can modulate various physiological responses, making it a candidate for treating conditions like hypertension and anxiety.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used to treat benign prostatic hyperplasia, also featuring a piperazine ring.
Urapidil: An antihypertensive agent with structural similarities.
Uniqueness
3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl group and phenol moiety contribute to its unique binding affinity and selectivity for adrenergic receptors, distinguishing it from other piperazine derivatives .
Properties
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-8-3-2-7-17(18)20-11-9-19(10-12-20)14-15-5-4-6-16(21)13-15/h2-8,13,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGIWNFDOJDGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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